2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H26ClN5O3 and its molecular weight is 479.97. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives, similar to the core structure of the compound , are found in more than 200 naturally occurring alkaloids. They have been extensively studied due to their biological activities. Quinazoline derivatives have been synthesized and evaluated for their antibacterial properties against various bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazoline nucleus allows for the introduction of bioactive moieties, potentially leading to the creation of new medicinal agents (Tiwary et al., 2016). Another study highlights the versatile nature of quinazoline derivatives in the field of optoelectronics, indicating their potential in the creation of novel materials for devices like organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).
Triazole Derivatives in Medicinal Chemistry
Triazoles, which are structurally related to the compound , have diverse applications in medicinal chemistry. They serve as key scaffolds in organic compounds with applications in drug discovery, bioconjugation, and material science. For example, 1,2,3-triazoles have shown broad spectrum biological activities and have been used in various commercially available drugs like Rufinamide and Cefatrizine. The stability of these compounds under acidic/basic conditions and their ability to participate in hydrogen bonding make them favorable candidates for interactions with biological targets (Kaushik et al., 2019).
Safety And Hazards
Future Directions
The future directions in the field of triazole and quinazoline research involve the design and synthesis of new derivatives with enhanced biological activities13. The development of new synthetic methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates4.
Please note that this information is quite general and may not fully apply to the specific compound you’re interested in. For a comprehensive analysis of this compound, specific studies would be needed.
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c1-15(2)30-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)13-21(20)31-24(30)28-29(25(31)34)14-16-6-5-7-18(26)12-16/h5-7,10-13,15,19H,3-4,8-9,14H2,1-2H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGUXJOZJCTGDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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